molecular formula C34H39BrN4O4 B1192357 Beta-blocker-15

Beta-blocker-15

Cat. No. B1192357
M. Wt: 647.614
InChI Key: MZHSBVCCCRUZKX-ZTURCVLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-blocker-15 is a novel negative allosteric modulator of the ß2-adrenergic receptor (ß2AR), inhibiting cAMP production through the ß2AR, but not that mediated by other Gs-coupled receptors, also inhibiting ß-arrestin recruitment to the activated ß2AR.

Scientific Research Applications

  • Selectivity of Beta-adrenoceptor Antagonists : Baker (2005) studied the selectivity of beta-antagonists for human beta-adrenoceptor subtypes. The research highlighted the potential for developing more selective beta-antagonists to reduce side effects (Baker, 2005).

  • Cardiac and Brain Sodium Channels Modulation : Chahine (2011) discussed the role of beta blockers in modulating cardiac and brain sodium channels, such as Nav1.5, which is significant for treating cardiac arrhythmias and potentially migraine (Chahine, 2011).

  • Mechanisms of Action in Cardiovascular Diseases : Mason, Giles, and Sowers (2009) reviewed the evolving mechanisms of action of beta blockers, focusing on newer agents like Nebivolol and their differences in pharmacodynamic and pharmacokinetic properties (Mason, Giles, & Sowers, 2009).

  • Impact on Myocardial Gene Expression : Lowes et al. (2002) researched how beta-blocker therapy in dilated cardiomyopathy influences myocardial gene expression, indicating changes associated with functional improvements in heart failure (Lowes et al., 2002).

  • Beta Blockers in Critically Ill Patients : Ley et al. (2017) analyzed the effects of beta blockers on patients with traumatic brain injury, demonstrating their potential in improving survival rates (Ley et al., 2017).

  • Stereospecific Pharmacokinetics and Pharmacodynamics : Mehvar and Brocks (2001) provided insights into the stereospecific pharmacokinetics and pharmacodynamics of beta-blockers in humans, highlighting how genetic polymorphisms might affect individual responses to these drugs (Mehvar & Brocks, 2001).

properties

Molecular Formula

C34H39BrN4O4

Molecular Weight

647.614

IUPAC Name

4-((2S)-3-(((S)-3-(3-bromophenyl)-1-(methylamino)-1-oxopropan-2-yl)amino)-2-(2-cyclohexyl-2-phenylacetamido)-3-oxopropyl)benzamide

InChI

InChI=1S/C34H39BrN4O4/c1-37-32(41)28(21-23-9-8-14-27(35)19-23)38-33(42)29(20-22-15-17-26(18-16-22)31(36)40)39-34(43)30(24-10-4-2-5-11-24)25-12-6-3-7-13-25/h2,4-5,8-11,14-19,25,28-30H,3,6-7,12-13,20-21H2,1H3,(H2,36,40)(H,37,41)(H,38,42)(H,39,43)/t28-,29-,30?/m0/s1

InChI Key

MZHSBVCCCRUZKX-ZTURCVLQSA-N

SMILES

O=C(N)C1=CC=C(C[C@H](NC(C(C2CCCCC2)C3=CC=CC=C3)=O)C(N[C@@H](CC4=CC=CC(Br)=C4)C(NC)=O)=O)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Beta-blocker-15

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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